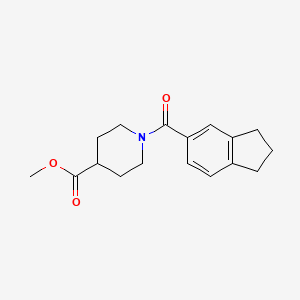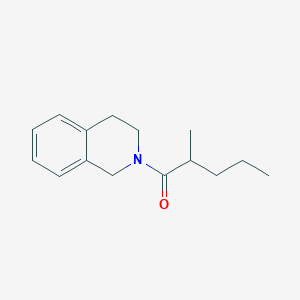
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one is a chemical compound that belongs to the isoquinoline family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one is not fully understood. However, it is believed that this compound acts as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation can lead to changes in the release and uptake of these neurotransmitters, which can affect various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one has various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase alertness and attention. Moreover, this compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect the body from various diseases and conditions.
実験室実験の利点と制限
The advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one in lab experiments include its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Moreover, this compound is relatively easy to synthesize and can be purified using various methods, which makes it an ideal candidate for research. However, the limitations of using this compound include its potential toxicity and the lack of information regarding its long-term effects on the body.
将来の方向性
There are several future directions for the research of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one. These include the development of new drugs that target specific receptors in the brain, the investigation of the long-term effects of this compound on the body, and the synthesis of new bioactive compounds using this compound as a precursor. Moreover, the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease should also be explored.
Conclusion:
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one is a chemical compound that has various scientific research applications. Its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience, make it an ideal candidate for research. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term effects on the body.
合成法
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one involves the reaction of 2-methylpentan-1-one with isoquinoline in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of the desired product, which can be purified using various methods such as column chromatography, recrystallization, and distillation.
科学的研究の応用
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one has various scientific research applications. It has been used as a precursor in the synthesis of various bioactive compounds, including alkaloids, which have shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Moreover, this compound has also been used as a ligand in the development of new drugs that target specific receptors in the brain, which can lead to the discovery of new treatments for neurological disorders.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-6-12(2)15(17)16-10-9-13-7-4-5-8-14(13)11-16/h4-5,7-8,12H,3,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEILJGNKXLBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



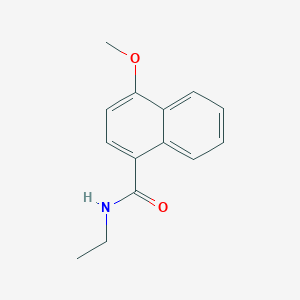
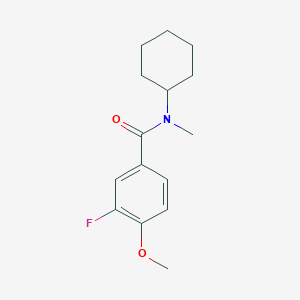
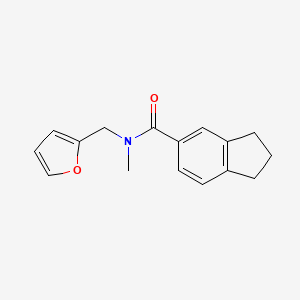
![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)
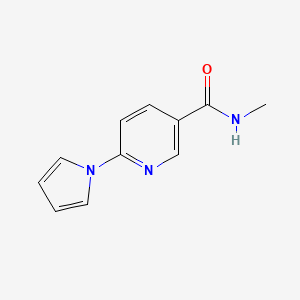
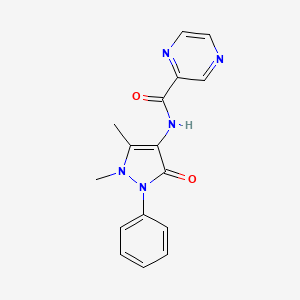
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)


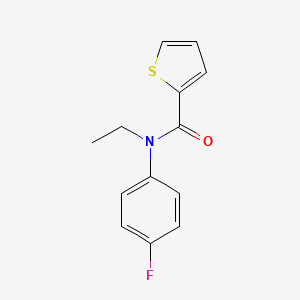
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
